molecular formula C9H15O4P B159087 Triallyl phosphate CAS No. 1623-19-4

Triallyl phosphate

Cat. No.: B159087
CAS No.: 1623-19-4
M. Wt: 218.19 g/mol
InChI Key: XHGIFBQQEGRTPB-UHFFFAOYSA-N
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Description

Triallyl phosphate is an organic compound with the chemical formula C9H15O4P. It is a colorless to light yellow liquid that is used in various industrial applications. This compound is known for its flame-retardant properties and is often used as an additive in the production of polymers and resins.

Mechanism of Action

Target of Action

Triallyl phosphate (TAP) primarily targets the electrode-electrolyte interfaces in lithium-ion batteries . These interfaces play a crucial role in the battery’s performance, safety, and longevity.

Mode of Action

TAP interacts with its targets by passivating the electrode-electrolyte interfaces . This passivation process involves the formation of an insulating layer on the conductor surface . The insulating layer effectively prevents or mitigates the risk of short-circuiting in the battery .

Biochemical Pathways

It is known that tap’s action leads to the formation of an insulating layer on the conductor surface . This layer likely involves complex chemical reactions between TAP and the materials at the electrode-electrolyte interface.

Pharmacokinetics

A small amount of TAP added to the electrolyte can significantly enhance the safety and stability of lithium-ion batteries .

Result of Action

The primary result of TAP’s action is the enhanced safety and stability of lithium-ion batteries . Specifically, TAP limits the maximum cell temperature during nail penetration to 55°C, compared to complete cell destruction (>950°C) without TAP . Furthermore, TAP’s action leads to higher coulombic efficiency and smaller charge endpoint capacity slippage during ultra-high precision charger testing .

Action Environment

The efficacy and stability of TAP are influenced by environmental factors such as temperature. For instance, in a study, lithium-ion batteries with TAP demonstrated high safety and a capacity retention rate of 76% over 2413 cycles at 60°C . This suggests that TAP’s action is particularly effective in high-temperature environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallyl phosphate can be synthesized through the reaction of allyl alcohol with phosphoryl trichloride (POCl3) under nitrogen protection. The reaction typically involves the addition of allyl alcohol to phosphoryl trichloride, followed by the removal of hydrochloric acid by-products . The reaction conditions usually include maintaining a temperature range of 30°C to 80°C .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Triallyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: It can undergo substitution reactions where the allyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the reagents used.

Scientific Research Applications

Triallyl phosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Triallyl isocyanurate
  • Triallyl cyanurate
  • Diallyl phthalate
  • Diallyl terephthalate

Comparison: Triallyl phosphate is unique due to its flame-retardant properties and its ability to form stable complexes with various compounds. Compared to triallyl isocyanurate and triallyl cyanurate, this compound has a higher thermal stability and is more effective as a flame retardant .

Properties

IUPAC Name

tris(prop-2-enyl) phosphate
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InChI

InChI=1S/C9H15O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2
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InChI Key

XHGIFBQQEGRTPB-UHFFFAOYSA-N
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Canonical SMILES

C=CCOP(=O)(OCC=C)OCC=C
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Molecular Formula

C9H15O4P
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DSSTOX Substance ID

DTXSID5061827
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Molecular Weight

218.19 g/mol
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Physical Description

Water white liquid; [HSDB]
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Boiling Point

80 °C @ 0.5 MM HG
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Solubility

Water solubility = >1 g/L
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Density

1.064 @ 25 °C/15 °C, Refractive Index = 1.45 @ 20 °C; Density = 1.0815 @ 20 °C/4 °C
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Vapor Pressure

0.00541 [mmHg]
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Color/Form

WATER-WHITE LIQ

CAS No.

1623-19-4
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Melting Point

FP: BELOW -50 °C
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Synthesis routes and methods

Procedure details

To 10 ml. of an aqueous solution containing 0.5 g. of sodium carbonate and 0.25 g. of sodium bicarbonate there is added a solution of 1.0 g. of potassium dichromate in 50 ml. of water, then 60 ml. of triallyl phosphite. The resulting mixture is stirred at 25°-30°C while passing in oxygen for eight hours. The aqueous layer is removed, leaving a 96% yield of substantially pure triallyl phosphate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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